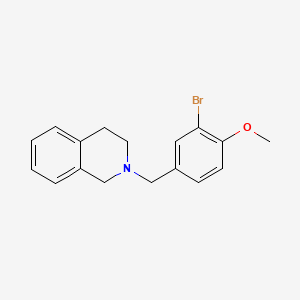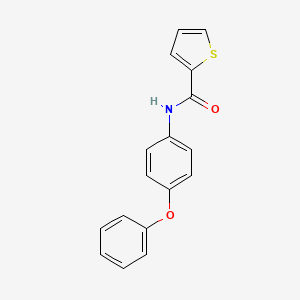![molecular formula C21H33N3O3 B5639213 {(3R*,4R*)-1-(4-isopropoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5639213.png)
{(3R*,4R*)-1-(4-isopropoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "{(3R,4R)-1-(4-isopropoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol"** is a complex organic molecule. While specific studies on this compound are not readily available, insights into its structural features, synthesis, and properties can be inferred from research on similar compounds, highlighting the importance of understanding molecular structure, chemical reactions, and physical and chemical properties in organic chemistry.
Synthesis Analysis
The synthesis of complex organic molecules like this often involves multi-step reactions, starting from simpler molecules. For similar compounds, methods like condensation reactions, ring-opening reactions, and the use of reagents for selective formation are common (Bellesia et al., 2001; Tsirk et al., 1997). These steps often involve careful selection of starting materials and catalysts to guide the reaction towards the desired product.
Molecular Structure Analysis
Understanding the molecular structure is critical for predicting the behavior and reactivity of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT are used to determine and analyze the structure (Gumus et al., 2018; Huang et al., 2021). These analyses provide detailed information on bond lengths, angles, and overall geometry, which are essential for understanding the compound's chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its molecular structure. Studies on similar compounds show a variety of reactions, including ring-opening, condensation, and electrophilic substitution (Sugiyama et al., 1982; Boubaker et al., 2003). The specific reactions and properties would depend on the functional groups present in the molecule.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystallinity are crucial for handling and application of the compound. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and solubility tests in various solvents. While specific data for this compound are not available, studies on structurally similar compounds provide valuable insights (Zhu et al., 2008).
Chemical Properties Analysis
The chemical properties of a compound, including acidity/basicity, reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals or other organic compounds, are fundamental for its application in synthesis and other areas. Computational chemistry, including DFT calculations, offers a powerful tool for predicting these properties in the absence of experimental data (Ashfaq et al., 2020).
Propiedades
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-16(2)27-20-6-4-17(5-7-20)21(26)24-13-18(19(14-24)15-25)12-23-10-8-22(3)9-11-23/h4-7,16,18-19,25H,8-15H2,1-3H3/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVCOZEHRRDND-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C(C2)CO)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(3R*,4R*)-1-(4-isopropoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one](/img/structure/B5639146.png)


![2-(3-bromophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5639169.png)
![(3S*,4R*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5639173.png)
![2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5639181.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639187.png)

![(3R*,4R*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5639198.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639205.png)

![2-(3-methyl-2-buten-1-yl)-8-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639218.png)

